A Technical Guide to 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside: Natural Sources, Isolation, and Biological Significance
A Technical Guide to 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside: Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, a flavonoid glycoside with noteworthy biological activities. The primary focus is on its natural sources, with a detailed exploration of its principal plant origin. This document outlines a robust methodology for the isolation and characterization of this compound, grounded in established scientific literature. Furthermore, it delves into the current understanding of its biological significance, particularly its hepatoprotective effects, to support further research and development initiatives.
Introduction
3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS No. 28283-76-3) is a naturally occurring flavonoid that belongs to the flavonol subclass. Its chemical structure features a C6-C3-C6 backbone with a methoxy group at the 3'-position and a neohesperidoside moiety attached at the 7-position. The presence of multiple hydroxyl groups and the glycosidic linkage contribute to its physicochemical properties and biological activities. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, providing in-depth information on the sourcing, extraction, and therapeutic potential of this compound.
Natural Sources
The principal and most well-documented natural source of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is the plant Cleome droserifolia (Forssk.) Delile[1][2]. This perennial herb, belonging to the Cleomaceae family, is predominantly found in the deserts of Egypt and the Arabian Peninsula[3]. Phytochemical investigations of C. droserifolia have revealed a rich and diverse array of secondary metabolites, including a variety of flavonoids, terpenoids, and phenolic compounds[4][5]. The presence of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside is a notable characteristic of this plant's chemical profile.
While Cleome droserifolia is the primary confirmed source, ongoing phytochemical screening of other plant species may reveal additional sources of this flavonoid glycoside.
| Compound Name | Natural Source(s) | Family |
| 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside | Cleome droserifolia (Forssk.) Delile[1][2] | Cleomaceae |
Isolation and Characterization: A Methodological Workflow
The isolation and structural elucidation of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside from Cleome droserifolia has been described in the scientific literature. The following protocol is a synthesized methodology based on established techniques for flavonoid glycoside extraction and purification.
Plant Material Collection and Extraction
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Collection and Preparation: The aerial parts of Cleome droserifolia are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried plant material is then ground into a coarse powder.
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Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Caption: Workflow for the extraction of flavonoids from Cleome droserifolia.
Fractionation and Chromatographic Purification
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Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
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Column Chromatography: The n-butanol fraction, being rich in glycosides, is subjected to column chromatography over a suitable stationary phase, such as silica gel or Sephadex LH-20.
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Elution Gradient: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound, as indicated by TLC analysis, are further purified using preparative HPLC with a reversed-phase column (e.g., C18). A typical mobile phase would consist of a gradient of methanol and water.
Caption: Chromatographic purification workflow for the target flavonoid.
Structure Elucidation
The definitive structure of the isolated compound is determined through a combination of spectroscopic techniques:
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides information on the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and the nature of the glycosidic linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Provides information on the number, environment, and connectivity of protons in the molecule, including characteristic signals for the aromatic protons of the flavonoid skeleton and the anomeric protons of the sugar moieties.
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¹³C-NMR: Reveals the number and types of carbon atoms present in the structure.
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2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the flavonoid rings and the linkage of the neohesperidoside unit.
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Biological Significance and Therapeutic Potential
3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside has demonstrated notable biological activities, with its hepatoprotective effects being the most prominently reported.
Hepatoprotective Activity
Studies have shown that this flavonoid possesses moderate hepatoprotective activity[1]. In a key study, the compound was evaluated for its ability to protect against carbon tetrachloride (CCl₄)-induced liver injury in animal models. The protective effect is likely attributed to its antioxidant properties, which can mitigate oxidative stress, a key factor in CCl₄-induced hepatotoxicity.
Other Potential Activities
The broader phytochemical profile of Cleome droserifolia suggests that its constituent flavonoids may possess a range of other biological activities, including:
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Antioxidant Activity: The polyphenolic nature of flavonoids imparts significant free radical scavenging capabilities[4][5].
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Anti-inflammatory Effects: Flavonoids are known to modulate inflammatory pathways[5].
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Antimicrobial Properties: Extracts of Cleome droserifolia have shown activity against various microorganisms[4].
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Anticancer Potential: Certain flavonoids from Cleome species have been investigated for their cytotoxic effects on cancer cell lines.
Further research is warranted to specifically delineate the full spectrum of biological activities of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside and to elucidate its mechanisms of action.
Caption: Overview of the biological activities of the target flavonoid.
Conclusion
3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, primarily sourced from Cleome droserifolia, represents a promising natural product with demonstrated hepatoprotective properties. The methodologies for its extraction, purification, and characterization are well-established, providing a solid foundation for further investigation. This technical guide offers a detailed resource for researchers and drug development professionals, aiming to facilitate future studies into the pharmacological applications and therapeutic potential of this intriguing flavonoid glycoside.
References
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Abdel-Kader MS, Alqasoumi SI, Al-Taweel AM. Hepatoprotective constituents from Cleome droserifolia. Chem Pharm Bull (Tokyo). 2009 Jun;57(6):620-4. [Link]
- Moustafa, A. A., & Mahmoud, M. A. K. (2023). Importance of Cleome droserifolia as an endangered medicinal plant species in the Sinai Peninsula and the need for its conservation. An Egyptian natural heritage facing extinction. Advances in Medicinal Plant Research, 11(2), 43-51.
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Hashem, A., & Shehata, M. G. (2021). Antioxidant and Antimicrobial Activity of Cleome droserifolia (Forssk.) Del. and Its Biological Effects on Redox Status, Immunity, and Gut Microflora. Antioxidants, 10(4), 585. [Link]
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Act Malaria. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside. [Link]
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PubChem. 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside. [Link]
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